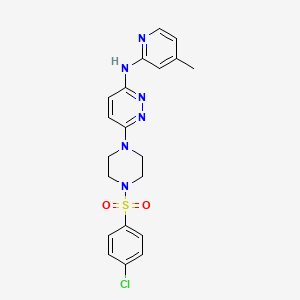

![molecular formula C16H10N2O2S B2721617 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione CAS No. 202992-18-5](/img/structure/B2721617.png)

2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

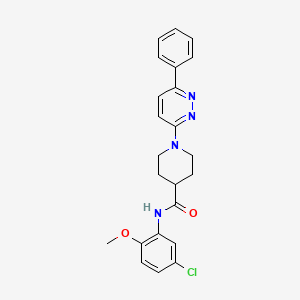

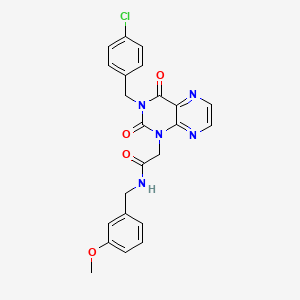

“2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione” is a compound that belongs to the family of isoindolines . Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Synthesis Analysis

The synthesis of isoindolines and dioxoisoindolines has been carried out with a new synthetic strategy based on the 12 principles of green chemistry . This kind of strategy incorporated almost all materials used in the reaction without any solvent or catalytic reagents .Scientific Research Applications

Microwave Catalytic Synthesis

2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione can be prepared using both traditional and microwave technology. Microwave technology has been found to be particularly effective, yielding high product output in a short reaction time with optimal parameters like microwave power and reactive time (Li Jin-jin, 2009).

Molecular Structure and Synthesis

The molecular structure of this compound has been a subject of interest, with studies involving synthesis and characterization through various methods like NMR spectroscopy, IR, and X-ray diffraction. These studies contribute significantly to understanding the compound's properties and potential applications (Su-Qing Wang et al., 2008).

Corrosion Inhibition

Research has shown that derivatives of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione exhibit inhibiting activity against corrosion for mild steel in acidic media. This finding opens up potential applications in materials science, especially in protecting metals from corrosion (Y. Aouine et al., 2011).

Chemosensor Systems

Certain derivatives of this compound have been shown to exhibit high chemosensor selectivity in the determination of anions, making them potentially useful in analytical chemistry and environmental monitoring applications (И. Е. Толпыгин et al., 2013).

Anticancer Activity

Derivatives of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione have been synthesized and evaluated for their antiproliferative activities, particularly against prostate cancer cell lines. This suggests potential therapeutic applications in the field of oncology (K. Saravanan et al., 2017).

Fluorescence Quenching and Enhancement

Studies have explored the fluorescence properties of some nitrogen-containing fluorophores, including derivatives of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione. These properties are significant for applications in materials science and photonics (C. Tamuly et al., 2006).

Mechanism of Action

Target of Action

The primary target of 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione is the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .

Mode of Action

This compound interacts with its target, the Dopamine D2 receptor, modulating its activity

Biochemical Pathways

The interaction of this compound with the Dopamine D2 receptor suggests that it may affect the dopaminergic pathways . These pathways are involved in a wide array of physiological processes, including motor control, reward, and reinforcement

Pharmacokinetics

In silico analysis suggests that it has good properties as a ligand of the dopamine d2 receptor . This implies that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

It has been suggested that it may have potential applications as an antipsychotic agent, given its interaction with the dopamine d2 receptor .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2S/c19-15-10-5-1-2-6-11(10)16(20)18(15)9-14-17-12-7-3-4-8-13(12)21-14/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZMQANEWLMLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2721535.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2721543.png)

![2-(4-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2721544.png)

![(2-[2-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/no-structure.png)